2-methyl-2H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-ol dihydrochloride
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Overview
Description
2-methyl-2H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-ol dihydrochloride is a chemical compound with the molecular formula C7H11N3O·2HCl and a molecular weight of 226.11 g/mol. It is a derivative of pyrazolo[3,4-c]pyridine, a class of compounds known for their diverse biological activities[_{{{CITATION{{{_2{Discovery of pyrazolo[3,4- d ]pyrimidine and pyrazolo[4,3- e ]1,2,4 ....
Preparation Methods
Synthetic Routes and Reaction Conditions
The compound can be synthesized through various synthetic routes, including the following:
Condensation Reactions: : Starting from appropriate pyrazole and pyridine derivatives, condensation reactions can be employed to form the pyrazolo[3,4-c]pyridine core[_{{{CITATION{{{_2{Discovery of pyrazolo[3,4- d ]pyrimidine and pyrazolo[4,3- e ]1,2,4 ....
Reduction Reactions: : Reduction of the corresponding pyrazolo[3,4-c]pyridine derivatives can yield the desired compound[_{{{CITATION{{{_2{Discovery of pyrazolo[3,4- d ]pyrimidine and pyrazolo[4,3- e ]1,2,4 ....
Hydrochloride Formation: : The final step involves the formation of the dihydrochloride salt by treating the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound typically involves large-scale condensation and reduction reactions under controlled conditions to ensure purity and yield. The use of catalysts and specific reaction conditions can optimize the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-methyl-2H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-ol dihydrochloride can undergo various chemical reactions, including:
Oxidation: : Oxidation reactions can be performed to introduce functional groups or modify the compound's structure.
Reduction: : Reduction reactions can be used to reduce specific functional groups within the compound.
Substitution: : Substitution reactions can replace hydrogen atoms or other substituents with different groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
2-methyl-2H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-ol dihydrochloride has several scientific research applications:
Chemistry: : It serves as a building block for the synthesis of more complex molecules.
Biology: : It is used in biological studies to understand the interaction of pyrazolo[3,4-c]pyridine derivatives with biological targets.
Medicine: : It has potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: : It is used in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways. It may interact with enzymes, receptors, or other biomolecules to produce its biological effects. The exact mechanism of action can vary depending on the specific application and context.
Comparison with Similar Compounds
2-methyl-2H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-ol dihydrochloride is compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine derivatives: : These compounds share structural similarities and may have similar biological activities.
Imidazo[4,5-c]pyridine derivatives: : These compounds also belong to the same class and exhibit comparable properties.
Properties
IUPAC Name |
2-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridin-3-one;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O.2ClH/c1-10-7(11)5-2-3-8-4-6(5)9-10;;/h8-9H,2-4H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIWPLAOGOCYLRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(N1)CNCC2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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